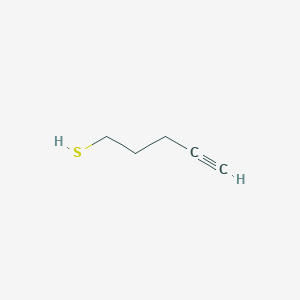

4-Pentyne-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pent-4-yne-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNNFPMQXFHRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504064 | |

| Record name | Pent-4-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77213-88-8 | |

| Record name | Pent-4-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentyne-1-thiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentyne-1-thiol is a bifunctional organosulfur compound of significant interest in chemical synthesis and materials science. Its unique structure, featuring both a terminal thiol (-SH) and a terminal alkyne (C≡C) group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known chemical properties and structural aspects of this compound, including its physicochemical characteristics, synthesis methodologies for its precursors, and its reactivity profile. Detailed experimental protocols for the synthesis of a key precursor and representative reactions are provided, alongside spectroscopic data analysis based on known principles for its functional groups.

Chemical Structure and Properties

This compound consists of a five-carbon chain with a thiol group at one terminus and an alkyne group at the other.[1] This bifunctional nature makes it a valuable building block for orthogonal chemical modifications.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77213-88-8 | [1] |

| Molecular Formula | C₅H₈S | [1] |

| Molecular Weight | 100.18 g/mol | [1] |

| Boiling Point | 41 °C (at 15 Torr) | [1] |

| Density | 0.920 ± 0.06 g/cm³ | [1] |

| pKa | 10.11 ± 0.10 | [1] |

| XLogP3 | 1.4 | [1] |

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through several routes, typically involving the conversion of a suitable precursor such as 4-pentyn-1-ol or 5-chloro-1-pentyne.

Synthetic Pathways Overview

Two primary strategies for the synthesis of this compound are:

-

Direct Thiolation of 4-pentyn-1-ol: This involves the conversion of the alcohol functionality to a thiol, often using reagents like thiourea in the presence of a strong acid.[1]

-

Nucleophilic Substitution: This route utilizes a precursor with a good leaving group, such as 5-chloro-1-pentyne, which is reacted with a sulfur nucleophile. A common method involves a two-step sequence where the halide is first treated with thiourea to form a stable S-alkylisothiouronium salt, followed by basic hydrolysis to yield the thiol.

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis of 4-pentyn-1-ol

A well-established method for synthesizing the key precursor, 4-pentyn-1-ol, involves the ring-opening of tetrahydrofurfuryl chloride.

Materials:

-

Liquid ammonia (approx. 1 L)

-

Hydrated ferric nitrate (catalyst)

-

Sodium metal (80.5 g, 3.5 g atoms)

-

Tetrahydrofurfuryl chloride (120.5 g, 1 mole)

-

Solid ammonium chloride (177 g, 3.3 moles)

-

Ether

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium amide in approximately 750 ml of liquid ammonia, using hydrated ferric nitrate as a catalyst.

-

Add 80.5 g of clean, freshly cut sodium in pieces to the liquid ammonia. Stir the mixture until all the sodium is converted to sodium amide.

-

Add 120.5 g of tetrahydrofurfuryl chloride dropwise over 25-30 minutes.

-

Stir the mixture for an additional hour.

-

Carefully add 177 g of solid ammonium chloride in portions to quench the reaction.

-

Allow the flask to stand overnight in the fume hood to allow the ammonia to evaporate.

-

Thoroughly extract the residue with ten 250-ml portions of ether.

-

Distill the combined ether extracts. The residue is then fractionated to yield 4-pentyn-1-ol. The reported yield is 75-85%.[2]

Reactivity and Signaling Pathways

The dual functionality of this compound dictates its reactivity. The thiol group is nucleophilic and susceptible to oxidation, while the terminal alkyne can participate in various addition reactions, most notably "click" chemistry.

Oxidation of the Thiol Group

The thiol group of this compound can be readily oxidized. Mild oxidizing agents will convert it to the corresponding disulfide, 1,2-di(pent-4-yn-1-yl)disulfane.[1] More vigorous oxidation can lead to the formation of the sulfonic acid.[1]

Caption: Oxidation pathways of this compound.

Thiol-Yne Coupling

A significant reaction pathway for this compound is the thiol-yne coupling, a form of click chemistry. This reaction involves the addition of the thiol across the alkyne, typically initiated by radicals or light, to form vinyl sulfide adducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Terminal Alkyne Proton (≡C-H): A triplet around δ 1.9-2.1 ppm.

-

Methylene adjacent to Alkyne (-CH₂-C≡): A triplet of doublets around δ 2.2-2.4 ppm.

-

Methylene adjacent to Thiol (-CH₂-SH): A quartet around δ 2.5-2.7 ppm.

-

Thiol Proton (-SH): A broad singlet or triplet (depending on solvent and concentration) between δ 1.0-2.0 ppm.

-

Central Methylene (-CH₂-): A quintet around δ 1.7-1.9 ppm.

¹³C NMR:

-

Terminal Alkyne Carbon (≡C-H): Approximately δ 68-72 ppm.

-

Internal Alkyne Carbon (-C≡): Approximately δ 82-86 ppm.

-

Carbon adjacent to Thiol (-CH₂-SH): Approximately δ 22-26 ppm.

-

Other Methylene Carbons: In the range of δ 15-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne (C≡C-H) | ≡C-H stretch | ~3300 (sharp, strong) |

| Alkyne (C≡C) | C≡C stretch | ~2120 (weak to medium) |

| Thiol (S-H) | S-H stretch | ~2550 (weak, sharp) |

| Alkyl (C-H) | C-H stretch | ~2850-2960 |

Conclusion

This compound is a versatile chemical building block with significant potential in various fields of chemical research and development. While detailed experimental protocols for its synthesis and specific spectral data are not widely published, its properties and reactivity can be reliably inferred from its structure and the chemistry of its constituent functional groups. The synthetic routes via its alcohol or halide precursors are well-established, providing accessible pathways to this valuable compound. Further research and publication of its detailed characterization would be beneficial to the scientific community.

References

An In-depth Technical Guide to 4-Pentyne-1-thiol: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentyne-1-thiol is a bifunctional organosulfur compound of significant interest in chemical synthesis and materials science. Its unique structure, featuring a terminal thiol group and a terminal alkyne group, allows for a diverse range of chemical modifications, making it a valuable building block for advanced applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications, particularly in the realm of bioconjugation and drug delivery.

Physicochemical Properties

This compound is a volatile liquid with a characteristic thiol odor. Its key physicochemical properties are summarized in the table below, compiled from various sources. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

| Property | Value |

| Molecular Formula | C₅H₈S |

| Molecular Weight | 100.18 g/mol |

| CAS Number | 77213-8-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 41 °C at 15 Torr |

| 72-73 °C at 0.04 hPa | |

| Density | 0.920 ± 0.06 g/cm³ |

| pKa | 10.11 ± 0.10 (predicted) |

| XLogP3 | 1.4 (predicted) |

Spectral Data

Infrared (IR) Spectroscopy:

-

S-H stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹.

-

C≡C-H stretch: A sharp, strong absorption band should appear around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium absorption band is anticipated in the range of 2100-2260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the thiol group (-SH) is expected to appear as a triplet. The acetylenic proton (-C≡CH) will likely be a triplet, and the methylene protons adjacent to the sulfur and the alkyne will show characteristic splitting patterns.

-

¹³C NMR: The carbons of the alkyne group will have distinct chemical shifts, typically in the range of 65-90 ppm. The carbon attached to the sulfur atom will also be deshielded.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the conversion of its corresponding alcohol, 4-pentyne-1-ol, or the use of a suitable pentynyl precursor.

Synthesis of the Precursor: 4-Pentyne-1-ol

A well-established and high-yielding method for the synthesis of the precursor, 4-pentyne-1-ol, starts from tetrahydrofurfuryl chloride. This procedure involves a ring-opening elimination reaction facilitated by a strong base.[1]

Reaction Scheme:

Figure 1. Synthesis of 4-pentyne-1-ol.

Detailed Protocol (adapted from Organic Syntheses Procedure): [1]

-

Preparation of Sodium Amide: In a well-ventilated fume hood, a solution of sodium amide in liquid ammonia is prepared by dissolving clean, freshly cut sodium (3.5 g atoms) in liquid ammonia (approximately 1 L) in the presence of a catalytic amount of hydrated ferric nitrate.[1]

-

Reaction with Tetrahydrofurfuryl Chloride: To the stirred sodium amide solution, freshly distilled tetrahydrofurfuryl chloride (1 mole) is added dropwise over 25-30 minutes. The reaction mixture is stirred for an additional hour.[1]

-

Quenching: The reaction is quenched by the portion-wise addition of solid ammonium chloride (3.3 moles) at a rate that allows for the control of the exothermic reaction.[1]

-

Work-up: The ammonia is allowed to evaporate overnight in the fume hood. The remaining residue is thoroughly extracted with multiple portions of diethyl ether.[1]

-

Purification: The combined ether extracts are distilled to remove the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield 4-pentyne-1-ol.[1]

Synthesis of this compound from 4-Pentyne-1-ol

Two primary methods are commonly employed for the conversion of 4-pentyne-1-ol to this compound.

This method involves an acid-catalyzed reaction of the alcohol with thiourea to form an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the thiol.

Reaction Workflow:

Figure 2. Thiolation via Isothiouronium Salt.

General Protocol:

-

Formation of Isothiouronium Salt: 4-Pentyne-1-ol is reacted with thiourea in the presence of a strong acid, such as hydrochloric acid. The reaction mixture is typically heated to facilitate the reaction.

-

Hydrolysis: After the formation of the isothiouronium salt is complete, the reaction mixture is made basic by the addition of a solution of sodium hydroxide. This hydrolysis step liberates the free thiol.

-

Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The final product is purified by distillation under reduced pressure.

This two-step process involves the conversion of an activated 4-pentyne derivative (e.g., a halide or mesylate) to a thioacetate ester, followed by hydrolysis to yield the thiol. This method is valued for its versatility and the use of relatively stable thioacetate intermediates.

Logical Relationship:

Figure 3. Synthesis via Thioacetate.

General Protocol:

-

Activation of the Alcohol: 4-Pentyne-1-ol is first converted to a better leaving group, such as a tosylate or a halide.

-

Nucleophilic Substitution: The activated pentyne derivative is then reacted with a thioacetate salt, such as potassium thioacetate, in a suitable solvent to form S-(pent-4-yn-1-yl) ethanethioate.

-

Hydrolysis: The thioacetate ester is hydrolyzed under either acidic or basic conditions to yield this compound.

-

Purification: The final product is purified by standard methods such as distillation or chromatography.

Reactivity and Applications

The bifunctional nature of this compound makes it a versatile building block in organic synthesis and materials science. The terminal alkyne can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. The thiol group is nucleophilic and can undergo various reactions, including oxidation to disulfides, alkylation, and addition to electrophiles.

Role in Bioconjugation and Drug Delivery

The unique reactivity of this compound makes it a valuable linker molecule in bioconjugation. The alkyne can be used to attach the molecule to biomolecules modified with an azide group, while the thiol can be used for attachment to other molecules or for surface modification. This dual functionality is particularly useful in the development of drug delivery systems. For instance, thiol-containing polymers can be used to create nanoparticles that encapsulate drugs. The thiol groups can be oxidized to form disulfide bonds, creating cross-linked and more stable nanoparticles that can be designed to release their payload in the reducing environment inside cancer cells.[2]

Surface Modification

The thiol group of this compound has a high affinity for certain metal surfaces, such as gold. This property allows for the formation of self-assembled monolayers (SAMs) on these surfaces. The terminal alkyne group can then be used to further functionalize the surface through click chemistry, enabling the development of biosensors, microarrays, and other advanced materials.[3][4]

Safety and Handling

Detailed safety information specifically for this compound is limited. However, based on its functional groups, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors and can be toxic. Alkynes can be reactive, and terminal alkynes, in particular, can form explosive metal acetylides. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in various fields, including drug development and materials science. Its unique bifunctional nature allows for a wide range of chemical transformations, making it an attractive component for the synthesis of complex molecules and functional materials. Further research into its specific biological activities and the development of more detailed and accessible experimental data will undoubtedly expand its applications in the future.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Surface modification of siliceous materials using maleimidation and various functional polymers synthesized by reversible addition-fragmentation chain transfer polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of 4-Pentyne-1-thiol from 4-Pentyn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the conversion of 4-pentyn-1-ol to 4-pentyne-1-thiol, a valuable bifunctional molecule in organic synthesis and drug discovery. The presence of both a terminal alkyne and a thiol group allows for orthogonal functionalization, making it a key building block for various applications, including bioconjugation, materials science, and the synthesis of complex molecules. This document details established methodologies, providing experimental protocols and summarizing key quantitative data.

Introduction

This compound is a versatile chemical intermediate possessing a terminal alkyne and a primary thiol functional group. This unique combination allows for selective reactions at either end of the molecule. The alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and hydrogenation. The thiol group is nucleophilic and can undergo reactions like disulfide bond formation, Michael additions, and alkylations. The conversion of the readily available precursor, 4-pentyn-1-ol, to the desired thiol is a critical transformation for accessing this valuable building block.

This guide will explore three primary synthetic strategies for this conversion:

-

Two-Step Synthesis via an Activated Intermediate (Tosylate/Mesylate) and Thioacetate Substitution: A reliable and high-yielding approach that involves the activation of the primary alcohol followed by nucleophilic substitution with a thiol surrogate and subsequent deprotection.

-

Direct Conversion using Thiourea and Acid: A classical method for the direct conversion of alcohols to thiols.

-

The Mitsunobu Reaction: A powerful method for the direct functional group transformation of primary alcohols with inversion of configuration (though not relevant for this achiral molecule), offering a one-pot procedure.

Synthetic Methodologies and Experimental Protocols

This section provides a detailed examination of the synthetic pathways for the preparation of this compound from 4-pentyn-1-ol.

Two-Step Synthesis via Tosylate Intermediate and Thioacetate Substitution

This is a widely employed and generally high-yielding method for the conversion of primary alcohols to thiols.[1] The process involves two distinct steps: the activation of the hydroxyl group of 4-pentyn-1-ol by converting it to a good leaving group, typically a tosylate, followed by nucleophilic substitution with a thioacetate salt and subsequent hydrolysis to yield the free thiol.

Step 1: Tosylation of 4-Pentyn-1-ol

The hydroxyl group of an alcohol is a poor leaving group. Therefore, it is first converted into a sulfonate ester, such as a tosylate, which is an excellent leaving group. This reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of Pent-4-yn-1-yl Tosylate

-

Reagents and Materials:

-

4-Pentyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentyn-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.1-1.5 eq.) portion-wise to the stirred solution. If using DCM as the solvent, add pyridine (1.5-2.0 eq.) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude pent-4-yn-1-yl tosylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Substitution with Potassium Thioacetate and Hydrolysis

The resulting pent-4-yn-1-yl tosylate is then reacted with a thioacetate salt, such as potassium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF). This is an Sₙ2 reaction where the thioacetate anion displaces the tosylate leaving group to form S-(pent-4-yn-1-yl) ethanethioate. The thioacetate is a stable intermediate that can be readily hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

Pent-4-yn-1-yl tosylate

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF, anhydrous)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the pent-4-yn-1-yl tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.

-

Add potassium thioacetate (KSAc) (typically 1.2-1.5 eq.) to the solution and stir the mixture at room temperature. The reaction can be gently heated to facilitate the reaction, and progress should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude S-(pent-4-yn-1-yl) ethanethioate.

-

For the hydrolysis step, dissolve the crude thioacetate in methanol.

-

Add a solution of sodium hydroxide or potassium hydroxide (typically 2-3 eq. in water or methanol) to the thioacetate solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to protonate the thiolate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure (as the product is volatile) to yield this compound.

-

Further purification can be achieved by distillation under reduced pressure.

-

Direct Conversion using Thiourea and Strong Acid

This method provides a more direct route from the alcohol to the thiol, avoiding the isolation of an intermediate. The alcohol is protonated by a strong acid (e.g., HCl or HBr), making the hydroxyl group a good leaving group (water). Thiourea then acts as a nucleophile to displace the water molecule, forming a stable S-alkylisothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol.[1]

Experimental Protocol: Synthesis of this compound via Isothiouronium Salt

-

Reagents and Materials:

-

4-Pentyn-1-ol

-

Thiourea

-

Concentrated Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

In a round-bottom flask, mix 4-pentyn-1-ol (1.0 eq.) and thiourea (1.0-1.2 eq.).

-

Slowly add concentrated HCl or HBr (as a catalyst and to protonate the alcohol).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the formation of the S-alkylisothiouronium salt is complete, cool the reaction mixture to room temperature.

-

Add a solution of NaOH or KOH to the flask and heat the mixture again to hydrolyze the intermediate salt.

-

After hydrolysis is complete, cool the mixture and acidify with a dilute acid (e.g., 1 M HCl).

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain this compound.

-

The Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot conversion of a primary alcohol to a variety of functional groups, including thiols, with high reliability.[2][3] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. A suitable sulfur nucleophile, such as thioacetic acid, is then used to displace the activated hydroxyl group. The resulting thioester is subsequently hydrolyzed in a separate step to yield the thiol.

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

-

Reagents and Materials:

-

4-Pentyn-1-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Thioacetic acid (CH₃COSH)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringe or dropping funnel

-

-

Procedure:

-

To a solution of 4-pentyn-1-ol (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add thioacetic acid (1.1-1.5 eq.).

-

Slowly add DEAD or DIAD (1.1-1.5 eq.) dropwise to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product, S-(pent-4-yn-1-yl) ethanethioate, can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

-

For hydrolysis, dissolve the purified thioacetate in methanol and add a solution of NaOH or KOH.

-

Stir at room temperature until the deprotection is complete.

-

Work up the reaction as described in the thioacetate hydrolysis protocol (Section 2.1, Step 2).

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-pentyn-1-ol. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Key Reagents | Intermediate Isolated | Typical Yield | Purity | Reference |

| Two-Step via Tosylate | TsCl, Pyridine, KSAc, NaOH/KOH | Yes | High | High | [1] |

| Direct (Thiourea) | Thiourea, HCl/HBr, NaOH/KOH | No | Moderate-High | Good | [1] |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, CH₃COSH, NaOH/KOH | Yes | High | High | [2][3] |

Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₈S |

| Molecular Weight | 100.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 41 °C at 15 Torr |

| ¹H NMR (CDCl₃, ppm) | δ 2.55 (q, J=7.2 Hz, 2H, -CH₂-SH), 2.25 (td, J=7.0, 2.6 Hz, 2H, -C≡C-CH₂-), 1.98 (t, J=2.6 Hz, 1H, -C≡CH), 1.75 (quint, J=7.1 Hz, 2H, -CH₂-CH₂-CH₂-), 1.35 (t, J=7.8 Hz, 1H, -SH) |

| ¹³C NMR (CDCl₃, ppm) | δ 83.7 (-C≡CH), 68.9 (-C≡CH), 31.5 (-CH₂-), 23.8 (-CH₂-), 17.9 (-CH₂-) |

| IR (neat, cm⁻¹) | ~3300 (≡C-H stretch), ~2550 (S-H stretch), ~2120 (C≡C stretch) |

Mandatory Visualizations

Experimental Workflow: Two-Step Synthesis via Tosylate Intermediate

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway: Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the Mitsunobu reaction for thiol synthesis.

Conclusion

The synthesis of this compound from 4-pentyn-1-ol can be effectively achieved through several reliable methods. The two-step procedure involving the formation of a tosylate intermediate followed by substitution with thioacetate and subsequent hydrolysis is a robust and high-yielding route, well-suited for large-scale synthesis. The direct conversion using thiourea offers a more atom-economical approach, though yields may be more variable. The Mitsunobu reaction provides an elegant one-pot conversion of the alcohol to the thioester intermediate, which is particularly useful for small-scale synthesis and when mild reaction conditions are required. The choice of synthetic route will depend on factors such as the desired scale of the reaction, available reagents, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and utilize this versatile bifunctional molecule.

References

4-Pentyne-1-thiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-pentyne-1-thiol, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of bioconjugation and materials science.

Core Compound Identification

Molecular Formula: C₅H₈S[1][2]

Molecular Weight: 100.18 g/mol [1][2]

Physicochemical Properties

The unique structure of this compound, featuring a terminal thiol (-SH) group and a terminal alkyne (C≡C) group, imparts it with versatile chemical reactivity.[1] This dual functionality makes it a valuable building block in organic synthesis and materials science.[1]

| Property | Value | Source |

| Boiling Point | 41 °C (at 15 Torr) | [1] |

| Density | 0.920±0.06 g/cm³ | [1] |

| pKa | 10.11±0.10 | [1] |

| XLogP3 | 1.4 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methodologies. Below are detailed protocols for key synthetic routes.

Synthesis of the Precursor: 4-Pentyn-1-ol

A common precursor for this compound is 4-pentyn-1-ol. A historically significant and effective method for its synthesis involves the ring-opening of a cyclic ether derivative.[1]

Protocol: Synthesis of 4-Pentyn-1-ol from Tetrahydrofurfuryl Chloride

This procedure is based on the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia, which has been reported to yield 75-85% of the desired product.[1][3]

Materials:

-

Liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (catalyst)

-

Tetrahydrofurfuryl chloride (2-chloromethyl tetrahydrofuran)

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

In a flask equipped for low-temperature reactions, dissolve sodium metal in liquid ammonia, using a catalytic amount of hydrated ferric nitrate to facilitate the formation of sodium amide (NaNH₂).[1]

-

Once the formation of sodium amide is complete, add tetrahydrofurfuryl chloride dropwise to the stirred solution.[3]

-

After the addition is complete, continue stirring for an additional hour.[3]

-

Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.[3]

-

Allow the ammonia to evaporate overnight in a fume hood.[3]

-

Extract the residue with multiple portions of diethyl ether.[3]

-

Distill the combined ether extracts to remove the solvent, and then fractionally distill the residue under reduced pressure to obtain pure 4-pentyn-1-ol.[3]

Conversion of 4-Pentyn-1-ol to this compound

Protocol: Acid-Catalyzed Thiolation using Thiourea

This method provides a direct conversion of the alcohol to the thiol.

Materials:

-

4-Pentyn-1-ol

-

Thiourea

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

The reaction is initiated by the protonation of the hydroxyl group of 4-pentyn-1-ol by the strong acid, making it a good leaving group (water).[1]

-

Thiourea then acts as a nucleophile, attacking the carbocation to form an S-alkylisothiouronium salt intermediate.

-

This intermediate is subsequently hydrolyzed under the acidic conditions to yield this compound.

Experimental and Logical Workflows

The synthesis of this compound and its subsequent application in bioconjugation follow a logical progression. The following diagrams illustrate these workflows.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Signaling

The bifunctional nature of this compound makes it a valuable tool in drug development and for probing biological systems. The thiol group is particularly useful for bioconjugation, allowing for the attachment of the molecule to proteins and other biomolecules.[4] The alkyne group can participate in "click chemistry" reactions, such as the thiol-yne reaction, which is a powerful tool for materials synthesis and bioconjugation.[5][6]

While specific signaling pathways directly modulated by this compound are not extensively documented, the introduction of thiol-containing molecules can influence cellular redox homeostasis and signaling pathways that are regulated by thiol-disulfide exchange.[7]

Caption: Bioconjugation applications of this compound.

References

- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. advancements-in-thiol-yne-click-chemistry-recent-trends-and-applications-in-polymer-synthesis-and-functionalization - Ask this paper | Bohrium [bohrium.com]

- 7. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleophilic Character of the Thiol Group in 4-Pentyne-1-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyne-1-thiol is a bifunctional molecule featuring both a terminal alkyne and a primary thiol group. This unique structure makes it a versatile building block in organic synthesis, materials science, and particularly in bioconjugation and drug development, where the distinct reactivity of each functional group can be orthogonally exploited. This technical guide provides a comprehensive overview of the nucleophilic nature of the thiol group in this compound, focusing on its reactivity in base-catalyzed thiol-yne Michael addition reactions. The document details the underlying principles, quantitative data on reactivity, experimental protocols, and mechanistic pathways.

Physicochemical Properties and Acidity of the Thiol Group

The nucleophilicity of the thiol group is intrinsically linked to its acidity, as the thiolate anion (RS⁻) is the active nucleophilic species in many reactions. The acidity of a thiol is quantified by its pKa value.

| Property | Value | Reference |

| Molecular Formula | C₅H₈S | [1] |

| Molecular Weight | 100.18 g/mol | [1] |

| pKa of Thiol Group | ~10-11 | [2] |

The pKa of the thiol group in this compound is in the typical range for aliphatic thiols. This indicates that a sufficiently strong base is required to deprotonate the thiol and generate the more potent thiolate nucleophile, which can then readily participate in nucleophilic addition reactions.

Nucleophilic Reactivity in Thiol-Yne Michael Addition

The thiol group of this compound can act as a potent nucleophile, particularly when deprotonated to the thiolate. This reactivity is prominently featured in the base-catalyzed thiol-yne Michael addition reaction, where the thiolate adds to an activated alkyne (an electron-deficient alkyne, such as a propiolate ester). This reaction is a powerful tool for the formation of vinyl sulfide linkages.

Factors Influencing Nucleophilic Reactivity

The rate and efficiency of the nucleophilic addition of this compound are influenced by several factors:

-

Base Catalyst: The choice of base is critical for generating the thiolate anion. While stronger bases can increase the concentration of the thiolate, they can also lead to side reactions. Common bases include tertiary amines (e.g., N-methylmorpholine, triethylamine) and stronger bases like potassium tert-butoxide (KOt-Bu)[3]. Studies on analogous thiol-ene reactions have shown that primary amines can be more effective catalysts than tertiary amines, and phosphines can be even more potent[4].

-

Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally preferred for nucleophilic reactions.

-

Structure of the Electrophile (Activated Alkyne): The presence of electron-withdrawing groups on the alkyne enhances its electrophilicity and accelerates the nucleophilic attack by the thiolate.

Quantitative Data on Nucleophilic Reactivity

| Catalyst | Catalyst Loading (mol %) | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) |

| Hexylamine | 0.057 | 53.4 |

| Triethylamine | 0.057 | < 1 |

| Dimethylphenylphosphine | 0.0057 | 431 |

| Tri-n-propylphosphine | 0.0057 | 1810 |

Data adapted from a study on the thiol-Michael addition of hexanethiol to hexyl acrylate[4].

Experimental Protocols

One-Pot Thiol-Yne Michael Addition of an Aliphatic Thiol to Ethyl Propiolate using Potassium tert-Butoxide

This protocol describes a general procedure for the base-catalyzed nucleophilic addition of an aliphatic thiol to an activated alkyne, which can be adapted for this compound.

Materials:

-

Aliphatic thiol (e.g., this compound)

-

Ethyl propiolate

-

Potassium tert-butoxide (KOt-Bu)

-

Tetrabutylammonium bromide (TBABr) - as a phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the aliphatic thiol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (0.1 eq) in dichloromethane.

-

Slowly add the KOt-Bu solution to the thiol mixture at 0 °C.

-

Add ethyl propiolate (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired vinyl sulfide.

This protocol is adapted from a procedure for the one-pot reaction of aliphatic thiols with ethyl propiolate[3].

Mechanistic Insights

The base-catalyzed thiol-yne Michael addition proceeds through a well-established mechanism. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for a typical experiment.

Caption: Mechanism of base-catalyzed nucleophilic thiol-yne addition.

References

Spectroscopic and Synthetic Profile of 4-Pentyne-1-thiol: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-pentyne-1-thiol, a bifunctional molecule with significant potential in chemical synthesis and materials science. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this document presents expected spectral characteristics based on its chemical structure, alongside detailed experimental data for the closely related and often precursor molecule, 4-pentyn-1-ol, for comparative purposes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| HC≡ | ~1.9 - 2.1 | t | ~2.5 |

| ≡C-CH ₂ | ~2.2 - 2.4 | td | J ≈ 7.0, 2.5 |

| CH ₂-CH₂-SH | ~1.7 - 1.9 | p | ~7.0 |

| CH₂-SH | ~1.3 - 1.6 | t | ~8.0 |

| CH ₂-SH | ~2.5 - 2.7 | q | ~7.0 |

Expected ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (ppm) |

| H C≡ | ~68 - 72 |

| HC ≡C | ~82 - 86 |

| ≡C-C H₂ | ~15 - 20 |

| C H₂-CH₂-SH | ~30 - 35 |

| C H₂-SH | ~20 - 25 |

For reference, the experimental NMR data for 4-pentyn-1-ol is provided below.

¹H NMR Data for 4-Pentyn-1-ol (in CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity |

| HC≡ | 1.97 | t |

| ≡C-CH ₂ | 2.19 | td |

| CH ₂-CH₂-OH | 1.82 | p |

| CH ₂-OH | 3.59 | t |

¹³C NMR Data for 4-Pentyn-1-ol (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| H C≡ | 69.00 |

| HC ≡C | 82.96 |

| ≡C-C H₂ | 16.08 |

| C H₂-CH₂-OH | 26.36 |

| C H₂-OH | 38.06 |

Infrared (IR) Spectroscopy

Expected IR Data for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (sp³) | ~2850-2960 | Medium-Strong |

| S-H stretch | ~2550-2600 | Weak, sharp |

| C≡C stretch | ~2100-2140 | Weak-Medium, sharp |

For reference, the experimental IR data for 4-pentyn-1-ol is provided below.

IR Data for 4-Pentyn-1-ol (liquid film)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3330 (broad) |

| ≡C-H stretch | ~3290 |

| C-H stretch (sp³) | ~2870-2940 |

| C≡C stretch | ~2120 |

| C-O stretch | ~1050 |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data for this compound:

The electron ionization (EI) mass spectrum of this compound (molar mass: 100.18 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would likely involve the loss of the thiol group (-SH, m/z = 33), cleavage of the carbon chain, and rearrangements involving the alkyne group.

For reference, the experimental mass spectrometry data for 4-pentyn-1-ol is provided below.

Mass Spectrometry Data for 4-Pentyn-1-ol (EI)

| m/z | Relative Intensity | Assignment |

| 84 | 5% | [M]⁺ |

| 55 | 100% | [M - CHO]⁺ |

| 41 | 80% | [C₃H₅]⁺ |

| 39 | 75% | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step procedure starting from 4-pentyn-1-ol.

Step 1: Conversion of 4-Pentyn-1-ol to 4-Pentynyl Tosylate

-

To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-pentynyl tosylate, which can be used in the next step without further purification.

Step 2: Conversion of 4-Pentynyl Tosylate to this compound

-

Dissolve the crude 4-pentynyl tosylate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (as this compound is volatile).

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Analysis

General Protocol for Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

-

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Workflow Visualization

The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and the assessment of its purity.

Commercial Suppliers and Technical Guide for 4-Pentyne-1-thiol in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Pentyne-1-thiol, a versatile bifunctional molecule increasingly utilized in advanced research and drug development. This document outlines commercial suppliers, key technical data, and detailed experimental protocols for its application, particularly in bioconjugation via thiol-yne "click" chemistry.

Commercial Availability

This compound is available from several chemical suppliers specializing in research-grade compounds. While purity specifications may vary by supplier and batch, it is typically offered at purities suitable for sensitive applications such as proteomics and drug discovery. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers this compound for biochemical and proteomics research.[1] |

| BenchChem | --INVALID-LINK-- | Provides this compound and highlights its use as a bifunctional building block.[2] |

Physicochemical and Technical Data

This compound's unique structure, featuring a terminal thiol and a terminal alkyne group, allows for a diverse range of chemical modifications.[2] The following table summarizes its key physicochemical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77213-88-8 | [1][2] |

| Molecular Formula | C₅H₈S | [1][2] |

| Molecular Weight | 100.18 g/mol | [1][2] |

| Boiling Point | 41 °C at 15 Torr | [2] |

| Density | 0.920 ± 0.06 g/cm³ | [2] |

| pKa | 10.11 ± 0.10 | [2] |

Core Application: Thiol-Yne Click Chemistry for Bioconjugation

A primary application of this compound in drug development and life sciences research is its use in "click" chemistry, specifically the thiol-yne reaction. This reaction allows for the efficient and specific covalent ligation of the thiol group to an alkyne-containing molecule, or conversely, the alkyne group to a thiol-containing molecule. This is particularly useful for conjugating biomolecules such as peptides, proteins, and nucleic acids.

The radical-mediated thiol-yne reaction proceeds via a two-step addition of a thiol across the alkyne. The first addition forms a vinyl sulfide, which can then react with a second thiol molecule. This bifunctionality allows for the creation of crosslinked or doubly functionalized structures.

Below is a diagram illustrating the general mechanism of the radical-initiated thiol-yne reaction.

Caption: General mechanism of the radical-initiated thiol-yne reaction.

Experimental Protocol: Bioconjugation of a Cysteine-Containing Peptide with an Alkyne-Modified Fluorophore using this compound as a Linker

This protocol provides a representative method for the bioconjugation of a cysteine-containing peptide to an alkyne-functionalized fluorescent dye, using this compound as a linker. This two-step process first involves the reaction of the thiol group of this compound with a maleimide-activated peptide, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the linker's alkyne to an azide-modified fluorophore.

Materials and Reagents

-

Cysteine-containing peptide (e.g., GRGDS)

-

Maleimide-activated peptide (prepared from the cysteine-containing peptide)

-

This compound

-

Azide-modified fluorophore (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

HPLC system for analysis and purification

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Workflow for peptide-fluorophore bioconjugation.

Detailed Methodology

Step 1: Ligation of this compound to Maleimide-Activated Peptide

-

Peptide Preparation: Dissolve the maleimide-activated cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.

-

Linker Addition: Prepare a 10 mM stock solution of this compound in DMF. Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.

-

Reaction Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Purification: Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS. Collect the fractions containing the alkyne-modified peptide.

-

Characterization (Optional): Confirm the successful conjugation of the linker to the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Dissolve the purified alkyne-peptide-linker conjugate in PBS.

-

Prepare a 10 mM stock solution of the azide-modified fluorophore in DMF or DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-peptide-linker solution.

-

Azide-fluorophore solution (1.5 to 5 molar equivalents relative to the peptide).

-

THPTA solution (final concentration ~1 mM).

-

CuSO₄ solution (final concentration ~0.2 mM).

-

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of ~3 mM. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Purification: Purify the final fluorescently labeled peptide conjugate by reverse-phase HPLC.

-

Final Characterization: Confirm the identity and purity of the final product by mass spectrometry and measure the fluorescence spectrum to confirm the integrity of the fluorophore.

Logical Relationships in Bioconjugation Strategy

The choice of bioconjugation strategy is dependent on the available functional groups on the biomolecule and the desired properties of the final conjugate. This compound offers a versatile platform for linking molecules.

Caption: Decision logic for bioconjugation using this compound.

This guide provides a foundational understanding of the commercial landscape and technical application of this compound for research and development. For specific applications, researchers should consult the primary literature and optimize protocols accordingly.

References

Safety and Handling of 4-Pentyne-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-pentyne-1-thiol. As no comprehensive Safety Data Sheet (SDS) for this specific compound was publicly available at the time of writing, this guide incorporates data from related compounds, such as its precursor 4-pentyn-1-ol, to infer potential hazards and necessary precautions. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough risk assessment.

Introduction

This compound is a bifunctional organosulfur compound featuring both a terminal thiol (-SH) group and a terminal alkyne (C≡C) group.[1] This unique structure makes it a valuable building block in chemical synthesis and materials science, enabling a variety of chemical transformations.[1] Its utility in research and development necessitates a clear understanding of its potential hazards and the implementation of appropriate safety protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

-

Flammability: The related compound, 4-pentyn-1-ol, is a combustible liquid.[2] It is prudent to treat this compound as a flammable or combustible substance.

-

Skin and Eye Irritation: 4-pentyn-1-ol is known to cause skin and serious eye irritation.[2][3] Thiols can also be irritating to the skin and eyes.

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

-

Harmful if Swallowed or Inhaled: The precursor 4-pentyn-1-ol is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Stench: Thiols are known for their strong, unpleasant odors.

Physical and Chemical Properties

A summary of the available quantitative data for this compound and its precursor, 4-pentyn-1-ol, is presented below for comparison.

| Property | This compound | 4-Pentyn-1-ol (Precursor) |

| CAS Number | 77213-88-8[1] | 5390-04-5[2][4] |

| Molecular Formula | C₅H₈S[1][5] | C₅H₈O[3] |

| Molecular Weight | 100.18 g/mol [1][5] | 84.12 g/mol [3] |

| Boiling Point | 41 °C (at 15 Torr)[1] | 154 - 155 °C[2][4] |

| Density | 0.920±0.06 g/cm³[1] | ~0.910 g/mL[2] |

| Flash Point | No data available | 61 °C / 141.8 °F[2] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures and personal protective equipment are recommended.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6][7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][6] Take precautionary measures against static discharge.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[6][7] Avoid contact with skin.[6]

-

Respiratory Protection: If engineering controls are insufficient or during aerosol-generating procedures, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Hygiene Practices

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[2][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.[2][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[6][8] The compound may need to be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[2]

Reactivity Profile

-

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[1]

-

Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in Sₙ2 reactions.[1]

-

Thiol-yne Reaction: The alkyne and thiol groups can undergo radical or nucleophilic addition reactions.[9]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sceti.co.jp [sceti.co.jp]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 4-Pentyne-1-thiol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentyne-1-thiol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility based on the general principles of thiol chemistry, the physicochemical properties of analogous compounds, and established methodologies for solubility determination.

Introduction to this compound

This compound is a bifunctional organic molecule with the chemical formula C₅H₈S.[1] It possesses both a terminal alkyne group and a thiol (-SH) group, making it a valuable building block in organic synthesis and materials science.[1] Understanding its solubility is crucial for its application in various chemical reactions, purification processes, and formulation development.

Predicted Solubility Profile

Based on the general behavior of thiols and the properties of its alcohol analog, 4-pentyn-1-ol, the solubility of this compound in various organic solvents can be inferred.

General Principles for Thiol Solubility:

-

Polarity: Thiols are generally less polar than their corresponding alcohols due to the lower electronegativity of sulfur compared to oxygen. This results in weaker hydrogen bonding capabilities.[2][3][4]

-

Solvent Compatibility: Consequently, thiols exhibit lower solubility in polar solvents like water but are generally soluble in a wide range of organic solvents.[3][4][5] Low-molecular-weight thiols, however, can show some solubility in water.[6]

Inference from 4-Pentyn-1-ol:

-

The analogous alcohol, 4-pentyn-1-ol, is reported to be miscible with water and soluble in organic solvents such as chloroform and methanol.[7][8] This suggests that while this compound is expected to be less water-soluble than its alcohol counterpart, it is likely to be readily soluble in a variety of common organic solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol | High | The thiol group can engage in weak hydrogen bonding with the hydroxyl group of alcohols. The overall nonpolar character of the pentyne chain favors miscibility. |

| Ethers | Diethyl ether, THF | High | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their relatively low polarity. |

| Ketones | Acetone, MEK | High | Similar to ethers, ketones can act as hydrogen bond acceptors, facilitating the dissolution of the thiol. |

| Alkanes | Hexane, Heptane | Moderate to High | The nonpolar pentynyl chain of this compound will interact favorably with nonpolar alkane solvents through van der Waals forces. |

| Aromatic Solvents | Toluene, Benzene | High | The nonpolar nature of aromatic solvents makes them suitable for dissolving organic compounds with significant hydrocarbon character. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a broad spectrum of organic compounds, including those with moderate polarity like thiols. |

Factors Influencing Solubility

The solubility of this compound is governed by a combination of intermolecular forces between the solute and the solvent molecules.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

While specific data for this compound is unavailable, the following general experimental protocols can be employed to quantitatively determine its solubility in various organic solvents.

A. Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Carefully separate the undissolved solute from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: Take a known volume or mass of the clear saturated solution and evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas).

-

Mass Determination: Accurately weigh the remaining non-volatile solute (this compound).

-

Calculation: Calculate the solubility, typically expressed in g/100 mL or mol/L.

B. Spectroscopic Method (using a chromogenic reagent)

This method is suitable for determining lower concentrations and relies on a chemical reaction that produces a colored product, which can be quantified using UV-Vis spectroscopy. Ellman's reagent (DTNB) is a common choice for thiol quantification.[9]

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Reaction with DTNB: React a known volume of each standard solution with an excess of DTNB solution. The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at a specific wavelength (typically around 412 nm).[9]

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for TNB²⁻.

-

Standard Curve Plotting: Plot a graph of absorbance versus the concentration of the standard solutions to generate a standard curve.

-

Saturated Solution Analysis: Prepare a saturated solution of this compound as described in the gravimetric method.

-

Dilution and Reaction: Dilute a known volume of the clear saturated solution to a concentration that falls within the range of the standard curve. React the diluted solution with DTNB.

-

Concentration Determination: Measure the absorbance of the resulting solution and use the standard curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. Thiol [chemeurope.com]

- 5. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]

- 6. youtube.com [youtube.com]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional 4-Pentyne-1-thiol: A Technical Guide to its Applications in Research and Drug Development

Abstract

Bifunctional 4-pentyne-1-thiol is a versatile molecular building block that has garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and biomedicine. Its unique structure, featuring a terminal thiol group and a terminal alkyne group, allows for orthogonal ligation strategies, making it an invaluable tool for surface functionalization, bioconjugation, and the development of advanced drug delivery systems and biosensors. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing its full potential.

Physicochemical Properties and Synthesis

This compound (C₅H₈S) is a linear five-carbon molecule with a molecular weight of 100.18 g/mol .[1] The presence of a thiol (-SH) group at one end and an alkyne (C≡CH) group at the other imparts a dual reactivity that is central to its utility.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 77213-88-8 | [1] |

| Molecular Formula | C₅H₈S | [1] |

| Molecular Weight | 100.18 g/mol | [1] |

| Boiling Point | 41 °C at 15 Torr | [1] |

| Density | 0.920 ± 0.06 g/cm³ | [1] |

| pKa | 10.11 ± 0.10 | [1] |

Synthesis Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound, each with distinct advantages.

This two-step process begins with the synthesis of the precursor, 4-pentyn-1-ol, followed by its conversion to the desired thiol.

Step 1: Synthesis of 4-Pentyn-1-ol

A robust method for synthesizing 4-pentyn-1-ol involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia.[1][2]

-

Materials: Tetrahydrofurfuryl chloride, sodium amide, liquid ammonia, hydrated ferric nitrate (catalyst), ammonium chloride, diethyl ether.

-

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium amide in liquid ammonia, catalyzed by a small amount of hydrated ferric nitrate.

-

Slowly add tetrahydrofurfuryl chloride to the stirred sodium amide solution.

-

After the reaction is complete, cautiously add solid ammonium chloride to quench the reaction.

-

Allow the ammonia to evaporate overnight.

-

Extract the residue with diethyl ether.

-

Distill the ether and fractionally distill the residue to obtain pure 4-pentyn-1-ol.

-

Step 2: Thiolation of 4-Pentyn-1-ol

The conversion of the alcohol to the thiol can be achieved via a thioacetate intermediate followed by hydrolysis.

-

Materials: 4-pentyn-1-ol, thioacetic acid, suitable activating agent (e.g., mesyl chloride), base (e.g., pyridine), potassium thioacetate, sodium hydroxide.

-

Procedure:

-

Activate the hydroxyl group of 4-pentyn-1-ol (e.g., by converting it to a mesylate).

-

React the activated intermediate with potassium thioacetate to form S-(pent-4-yn-1-yl) ethanethioate.

-

Hydrolyze the thioacetate ester with a base such as sodium hydroxide to yield this compound.

-

An alternative, more direct route from 4-pentyn-1-ol involves the use of thiourea in the presence of a strong acid.[1]

-

Materials: 4-pentyn-1-ol, thiourea, hydrochloric acid.

-

Procedure:

-

Mix 4-pentyn-1-ol with thiourea in the presence of concentrated hydrochloric acid.

-

The reaction proceeds through the formation of an S-alkylisothiouronium salt intermediate.

-

Hydrolyze the intermediate under basic conditions to liberate the final thiol product.

-

Applications in Surface Modification: Self-Assembled Monolayers (SAMs)

The thiol group of this compound exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of ordered, self-assembled monolayers (SAMs).[3] This provides a straightforward method for tailoring the surface chemistry of materials, leaving the alkyne group exposed for subsequent functionalization.

Experimental Protocol for SAM Formation on Gold

A general protocol for the formation of a this compound SAM on a gold substrate is as follows:

-

Materials: Gold-coated substrate, this compound, absolute ethanol, piranha solution (3:1 H₂SO₄:H₂O₂) (Caution: highly corrosive), deionized water, nitrogen gas.

-

Procedure:

-

Substrate Cleaning: Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.

-

Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immersion: Immerse the clean, dry gold substrate into the thiol solution. To minimize oxidation, it is advisable to purge the container with nitrogen and seal it.

-

Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

-

Drying: Dry the functionalized substrate under a stream of nitrogen.

-

Quantitative Data for Thiol SAMs on Gold

| Thiol | Surface Coverage (molecules/cm²) | Surface Coverage (molecules/nm²) | Technique |

| 3-mercaptopropionic acid | ~6.3 x 10¹⁴ | ~6.3 | ICP-MS |

| 11-mercaptoundecanoic acid | ~4.7 x 10¹⁴ | ~4.7 | ICP-MS |

| HS-(CH₂)₁₁-(EG)₃-OH | ~4.4 x 10¹³ | ~0.44 | XPS |

Note: The surface coverage of this compound is expected to be in a similar range, influenced by factors such as chain length and terminal group interactions.

Nanoparticle Functionalization

The robust gold-thiol interaction makes this compound an excellent ligand for functionalizing gold nanoparticles (AuNPs). This process imparts new chemical properties to the nanoparticles, enabling their use in a wide array of applications, from catalysis to nanomedicine.

Experimental Protocol for AuNP Functionalization

-

Materials: Citrate-stabilized AuNPs, this compound, ethanol, deionized water.

-

Procedure:

-

Ligand Exchange: To a solution of citrate-stabilized AuNPs, add an ethanolic solution of this compound. The concentration of the thiol should be in excess to ensure complete surface coverage.

-

Incubation: Gently stir the mixture at room temperature for 24 hours to allow for the displacement of citrate ions by the thiol.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in fresh ethanol or another desired solvent. Repeat this washing step at least three times to remove unbound thiol and displaced citrate.

-

Characterization: Confirm functionalization using techniques such as UV-Vis spectroscopy (monitoring for shifts in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic alkyne stretch.

-

Quantitative Data for Thiol-Functionalized AuNPs

The grafting density of thiols on AuNPs is a critical parameter that influences their subsequent reactivity and colloidal stability.

| Thiol Ligand | Grafting Density (molecules/nm²) | Nanoparticle Size | Technique |

| 3-mercaptopropionic acid | 6.3 | 10-100 nm | ICP-MS |

| 11-mercaptoundecanoic acid | 4.7 | 10-100 nm | ICP-MS |

| 16-mercaptohexadecanoic acid | 4.3 | 10-100 nm | ICP-MS |

Note: The grafting density of this compound on AuNPs is anticipated to be comparable to that of other short-chain alkanethiols.

Thiol-Yne "Click" Chemistry

The terminal alkyne of this compound can readily participate in "click" reactions, most notably the thiol-yne reaction. This reaction proceeds via a radical-mediated mechanism and allows for the efficient and specific conjugation of a second thiol-containing molecule.

Experimental Protocol for Photoinitiated Thiol-Yne Reaction

-

Materials: this compound functionalized substrate/nanoparticle, a second thiol-containing molecule (e.g., a fluorescent dye, a drug molecule, or a peptide), a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA), a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).

-

Procedure:

-